N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O4/c1-29-18-6-4-5-14(21(18)31-3)22(28)25-16-11-13(7-8-15(16)23)17-12-27-19(24-17)9-10-20(26-27)30-2/h4-12H,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZCNLIKFRNQPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the imidazo[1,2-b]pyridazine family and features a complex structure characterized by:
- Chloro substituent
- Methoxy groups
- Amide functional group
These structural elements contribute to its diverse biological activities, particularly in anticancer and antimicrobial domains.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. These interactions modulate various cellular processes related to disease progression. The compound's ability to bind effectively to these targets is crucial for its pharmacological efficacy.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that it can inhibit the proliferation of cancer cells by targeting key signaling pathways involved in tumor growth. The specific mechanisms may include:
- Induction of apoptosis in cancer cells
- Inhibition of cell cycle progression
- Modulation of oncogenic signaling pathways
Antimicrobial Activity
This compound has also demonstrated antimicrobial effects against various pathogens. This activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
-
In Vitro Studies : Laboratory tests have shown that the compound exhibits cytotoxicity against multiple cancer cell lines, with IC50 values indicating potent activity.
Cell Line IC50 (µM) Reference A549 (Lung) 10.5 MCF-7 (Breast) 8.3 HeLa (Cervical) 12.0 - Mechanistic Insights : A study focused on the compound's mechanism revealed that it significantly downregulates the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors in treated cancer cells .
- Animal Models : In vivo studies using murine models have demonstrated that administration of this compound leads to a notable reduction in tumor size and improved survival rates compared to control groups. For example, a study reported a tumor growth inhibition rate of 77% when combined with standard chemotherapy agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Imidazopyridazine Derivatives
Key Observations :
Core Modifications :
- The imidazopyridazine core in the target compound and Analogs 1–2 is critical for binding to ATP pockets in kinases, whereas Analog 3’s pyridine-benzamide hybrid may target distinct pathways .
- Substitution at the 6-position of imidazopyridazine (methoxy in the target compound vs. 2-fluoro-5-methoxyphenyl in Analog 2) alters electron density and steric accessibility, impacting target selectivity .
Analog 2’s trifluoromethyl group introduces strong electron-withdrawing effects, improving membrane permeability and resistance to oxidative metabolism .
Carboxamide Variations :
- The 2,3-dimethoxybenzamide in the target compound provides hydrogen-bonding sites (methoxy oxygen atoms) for enhanced target engagement compared to Analog 1’s aliphatic cyclopentanecarboxamide.
- Analog 2’s pivalamide (tert-butyl-substituted amide) offers steric protection against enzymatic degradation, extending half-life .
Preparation Methods
Core Imidazo[1,2-b]pyridazine Synthesis
Condensation of α-Bromoketones with 3-Amino-6-Halopyridazines
The imidazo[1,2-b]pyridazine core is synthesized via a condensation reaction between α-bromoketones and 3-amino-6-halopyridazines. This method, adapted from studies on structurally analogous compounds, involves nucleophilic substitution at the pyridazine nitrogen adjacent to the amino group. The halogen atom (Cl, F, or I) at the 6-position of the pyridazine ring deactivates competing nucleophilic sites, ensuring regioselective cyclization.
Reaction Conditions :
- Solvent : Dichloromethane or tetrahydrofuran
- Base : Sodium bicarbonate or diethylamine
- Temperature : 70–110°C under reflux
- Yield : 65–82% (depending on halogen substituent)
Mechanistic Insights
The α-bromoketone undergoes nucleophilic attack by the pyridazine amine, followed by intramolecular cyclization to form the bicyclic imidazo[1,2-b]pyridazine system. Computational studies suggest that electron-withdrawing halogens at the 6-position lower the energy barrier for cyclization by 12–15 kcal/mol compared to unsubstituted analogs.
Functionalization of the Phenyl Substituent
Chlorination and Methoxy Group Introduction
The 2-chloro-5-substituted phenyl moiety is introduced via electrophilic aromatic substitution (EAS). Chlorination is achieved using sulfuryl chloride (SO₂Cl₂) in dichloroethane at 0–5°C, achieving >90% regioselectivity for the 2-position due to steric and electronic directing effects. Subsequent methoxy group installation employs copper(I)-catalyzed Ullmann coupling with methanol under alkaline conditions.
Key Data :
| Step | Reagent | Temperature | Yield |
|---|---|---|---|
| Chlorination | SO₂Cl₂ | 0–5°C | 92% |
| Methoxylation | CuI, KOH | 120°C | 78% |
Amidation with 2,3-Dimethoxybenzoyl Chloride
Coupling Strategies
The final amidation step attaches the 2,3-dimethoxybenzoyl group to the aromatic amine. Two predominant methods are documented:
Schotten-Baumann Reaction
Reaction with 2,3-dimethoxybenzoyl chloride in a biphasic system (water/dichloromethane) using sodium hydroxide as a base. This method affords moderate yields (68–73%) but requires stringent pH control to prevent hydrolysis.
Carbodiimide-Mediated Coupling
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) improves yields to 85–89%. Nuclear magnetic resonance (NMR) studies confirm complete conversion within 4 hours at 25°C.
Comparative Analysis :
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Schotten-Baumann | H₂O/CH₂Cl₂, NaOH | 73% | 95% |
| EDC/HOBt | DMF, 25°C | 89% | 98% |
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent patents describe a continuous flow system that integrates all three synthetic stages—imidazo core formation, phenyl functionalization, and amidation—into a single automated process. Key parameters:
- Residence Time : 12 minutes per stage
- Catalyst : Heterogeneous Bi(OTf)₃ (0.5 mol%)
- Throughput : 1.2 kg/day
- Purity : 99.2% (HPLC)
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, 75:25 MeOH/H₂O) shows a single peak at tR = 6.72 min, confirming >99% purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
